
VUF11418
概要
説明
The compound “[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide” is a complex organic molecule. It appears to contain a bicyclic hept-2-ene structure, which is a type of hydrocarbon with a seven-membered ring that includes a double bond . The molecule also contains a quaternary ammonium moiety, which is a nitrogen atom bonded to four substituents and carries a positive charge .
Synthesis Analysis
The synthesis of similar compounds has been performed from (-)-cis-myrtanic and (-)-myrtenic acids . The compounds obtained were characterized using 1H- and 13C-NMR, IR, and high-resolution mass spectrometry .Molecular Structure Analysis
The molecular structure of this compound is complex, with a bicyclic hept-2-ene structure and a quaternary ammonium moiety . The 3D structure of similar compounds can be viewed using Java or Javascript .科学的研究の応用
ケモカイン受容体CXCR3研究における役割
VUF11418は、Gタンパク質共役型ケモカイン受容体CXCR3に対する最初の非ペプチドミメティックアゴニストとして報告されています . この受容体は、さまざまな疾患におけるエフェクター/メモリーT細胞の遊走を媒介することにより、炎症の中心的役割を果たしています .
炎症制御における応用
This compoundを含むケモカイン受容体CXCR3のバイアスアゴニストは、ケモタキシスと炎症を異なる方法で制御することができます . これは、this compoundが、免疫細胞の遊走などの生理学的反応を異なる方法で調節する、より標的を絞った治療薬として使用できることを示唆しています .
アレルギー性接触過敏症(CHS)治療における可能性
T細胞媒介性アレルギー性接触過敏症(CHS)のマウスモデルでは、this compoundのようなβアレスチンバイアスアゴニストの適用により、炎症が促進されました . これは、this compoundがT細胞の動員を調節し、CHSなどの病状を治療するために使用できる可能性があることを示しています .
T細胞遊走における役割
This compoundは、マウスおよびヒトT細胞におけるケモタキシスを刺激する上で最も効率的であることが判明しました . これは、this compoundが、さまざまな生理学的および病理学的状況におけるT細胞の遊走を制御するために使用できることを示唆しています .
アテローム性動脈硬化症、癌、および炎症性疾患治療における可能性
ケモカイン受容体CXCR3のアテローム性動脈硬化症、癌、および炎症性疾患における役割、およびthis compoundがこの受容体に対するアゴニストとして作用する能力を考えると
Safety and Hazards
将来の方向性
作用機序
Target of Action
VUF11418, also known as 1-((1R,5S)-6,6-dimethylbicyclo [3.1.1]hept-2-en-2-yl)-N-((2’-iodobiphenyl-4-yl)methyl)-N,N-dimethylmethanaminium iodide or [(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide, primarily targets the CXCR3 receptor . The CXCR3 receptor is a G protein-coupled receptor (GPCR) that is primarily expressed on activated effector/memory T cells .
Mode of Action
This compound acts as an agonist to the CXCR3 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In the case of this compound, it binds to the CXCR3 receptor, activating it .
Biochemical Pathways
The activation of the CXCR3 receptor by this compound leads to a series of biochemical reactions that result in the migration of activated T cells . This is a key process in the body’s immune response, as these T cells play a crucial role in fighting off infections and diseases .
Result of Action
The activation of the CXCR3 receptor by this compound leads to the migration of activated T cells . This can result in an increased concentration of these cells in certain tissues, initiating inflammatory responses . This suggests that this compound could potentially be used in the treatment of diseases where the migration of T cells plays a key role.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to the CXCR3 receptor could potentially affect the efficacy of this compound . Additionally, factors such as pH and temperature could potentially influence the stability of this compound.
生化学分析
Biochemical Properties
This compound plays a significant role in biochemical reactions, particularly in the activation of the chemokine receptor CXCR3 . It interacts with this receptor, triggering a series of downstream signaling events. The nature of these interactions is complex and involves a variety of biomolecules, including enzymes and proteins .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the CXCR3 receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the CXCR3 receptor . This binding interaction triggers a series of events at the molecular level, including changes in gene expression and enzyme activity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with the CXCR3 receptor . It may interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is likely influenced by its interaction with the CXCR3 receptor
特性
IUPAC Name |
[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31IN.HI/c1-25(2)21-14-13-20(23(25)15-21)17-27(3,4)16-18-9-11-19(12-10-18)22-7-5-6-8-24(22)26;/h5-13,21,23H,14-17H2,1-4H3;1H/q+1;/p-1/t21-,23-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSBTJDUAWBQGE-IUQUCOCYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4I)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC=C([C@@H]1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4I)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31I2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one](/img/structure/B560345.png)
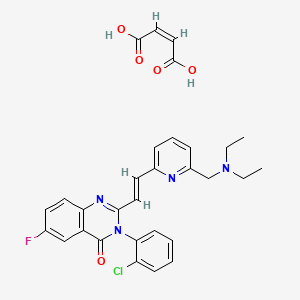
![2-[4-[[4,6-Bis[4-[2-(trimethylazaniumyl)ethoxycarbonyl]phenoxy]-1,3,5-triazin-2-yl]oxy]benzoyl]oxyethyl-trimethylazanium;triiodide](/img/structure/B560347.png)

![N-[4-(4-chloropiperidin-1-yl)sulfonylphenyl]-5-nitrofuran-2-carboxamide](/img/structure/B560350.png)
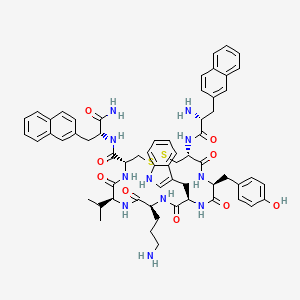
![8-bromo-guanosinecyclic3',5'-[(R)-(hydrogenphosphorothioate)],monosodiumsalt](/img/structure/B560352.png)
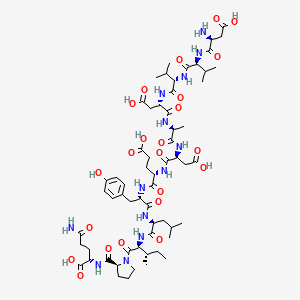
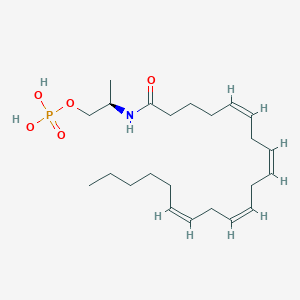

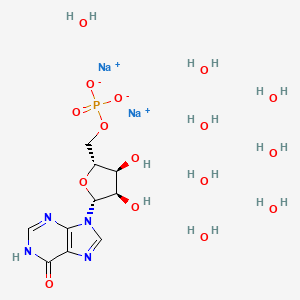

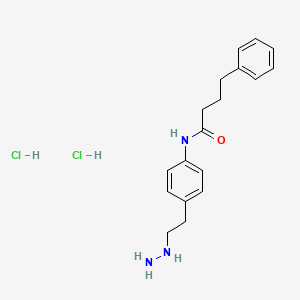
![(4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone](/img/structure/B560366.png)